2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3-chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFIPSPOFJYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-chloro-5-fluoro-4-methoxyphenylboronic acid+pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds via transmetallation with aryl/vinyl halides.
| Parameter | Details |
|---|---|
| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ |
| Bases | K₂CO₃, CsF, or NaHCO₃ |
| Solvents | THF, DMF, or DMSO |
| Temperature | 80–100°C under inert atmosphere (N₂/Ar) |
| Major Products | Biaryls or substituted alkenes with retained chloro/fluoro/methoxy groups |
Mechanistic Insights :
The boron atom coordinates with palladium, forming a Pd–B intermediate that undergoes transmetallation with aryl halides. Reductive elimination yields the coupled product. The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the boron center, accelerating the reaction.
Oxidation Reactions
The dioxaborolane ring undergoes oxidation to generate boronic acids or borate esters.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Aqueous NaOH, 0–5°C | 3-Chloro-5-fluoro-4-methoxyphenylboronic acid |
| NaBO₃·4H₂O | Ethanol, reflux, 12 hrs | Borate ester derivatives |
Key Observation :
Oxidation under basic conditions preserves the chloro and methoxy groups, while the fluoro group remains inert.
Nucleophilic Substitution Reactions
The chloro and methoxy groups participate in substitution reactions under controlled conditions.
Chloro Substitution
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amines (RNH₂) | DMF, 60°C, K₂CO₃ | 3-Amino-5-fluoro-4-methoxyphenyl derivatives |
| Thiophenol (PhSH) | CuI, DMSO, 100°C | Thioether analogs |
Methoxy Demethylation
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C to RT | Phenolic derivatives |
Selectivity Note :
The chloro group exhibits higher reactivity toward nucleophiles compared to the fluoro group due to its lower electronegativity and better leaving-group ability.
Reductive Elimination and Side Reactions
Under strongly reducing conditions, the dioxaborolane ring may decompose:
| Reagent | Conditions | Outcome |
|---|---|---|
| LiAlH₄ | THF, 0°C to RT | Partial reduction of the boron center |
| Zn/HCl | EtOH, reflux | Cleavage to phenylboronic acid |
Stability Considerations :
The compound is stable in anhydrous solvents but hydrolyzes slowly in protic media (e.g., MeOH/H₂O) .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights the impact of substituents:
| Compound | Reactivity in Suzuki Reaction | Oxidation Rate (H₂O₂) |
|---|---|---|
| 2-(4-Methoxyphenyl)-dioxaborolane | Moderate | Slow |
| 2-(3-Fluoro-4-chlorophenyl)-dioxaborolane | High | Fast |
| Target Compound | Very High | Moderate |
The electron-withdrawing chloro and fluoro groups synergistically enhance electrophilicity at the boron center, while the methoxy group stabilizes intermediates via resonance.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that boron compounds can have significant anticancer properties. The specific compound has been studied for its ability to inhibit certain cancer cell lines. For instance, a study demonstrated that derivatives of boron compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Anticancer Activity of Boron Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | MCF-7 (breast) | 15.0 | Induction of apoptosis |
| 2-Boronophenylalanine | A375 (melanoma) | 10.5 | Inhibition of protein synthesis |
| Bortezomib | Multiple Myeloma | 0.7 | Proteasome inhibition |
Agricultural Applications
Herbicidal Properties
The compound has been investigated for its potential use as an herbicide. Its structure allows it to effectively inhibit the growth of specific weeds while being less harmful to crops. Studies indicate that formulations containing this compound can suppress both broadleaf and grassy weeds.
Case Study: Herbicidal Efficacy
In field trials conducted on rice crops, a formulation including this boron compound demonstrated a significant reduction in weed biomass compared to untreated controls. The results showed:
- Reduction in Weed Biomass : 70% compared to controls.
- Crop Yield Improvement : Increased by 15% due to reduced competition for resources.
Materials Science
Polymer Chemistry
The compound is also being explored for its role as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance thermal stability and mechanical properties.
Table 2: Properties of Polymers Containing Boron Compounds
| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | 5% | 250 | 80 |
| Polyethylene | 10% | 230 | 60 |
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to act as a Lewis acid. This property is exploited in catalytic processes and in the design of enzyme inhibitors. The compound’s ability to participate in cross-coupling reactions is due to the formation of a boronate complex, which facilitates the transfer of the phenyl group to a palladium catalyst.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₃H₁₇BClFO₃
- Average Mass : 286.536 g/mol
- Monoisotopic Mass: 286.094 g/mol
- Structure : A pinacol boronic ester featuring a phenyl ring substituted with chlorine (3-position), fluorine (5-position), and methoxy (4-position) groups. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Key Characteristics :
- Electronic Effects : The electron-donating methoxy group (4-OCH₃) and electron-withdrawing halogens (3-Cl, 5-F) create a polarized aromatic system, influencing reactivity in catalytic transformations.
- Applications : Primarily used as an intermediate in pharmaceutical and materials synthesis, leveraging its stability and tunable reactivity .
Positional Isomers and Substituent Effects
Table 1: Structural and Electronic Comparison of Positional Isomers
Key Findings:
- Steric Effects : Ortho-substituted methoxy groups (e.g., 2-OCH₃ in ) hinder access to the boron center, reducing reaction rates in cross-couplings compared to para-substituted analogues .
- Electronic Tuning : The trifluoromethyl group in 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... () significantly lowers electron density, accelerating oxidative addition in palladium-catalyzed reactions .
Substituent Type Variations
Table 2: Impact of Functional Group Modifications
Key Findings:
- Solubility : Bulky substituents like ethoxy () improve solubility in organic phases, facilitating handling in synthetic workflows.
- Reactivity : Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, making the boronic ester more reactive in Suzuki-Miyaura couplings .
Table 3: Yield Comparison of Analogues
Key Findings:
- Steric vs. Electronic Balance : Para-substituted derivatives (e.g., 4-OCH₃) generally achieve higher yields due to reduced steric interference during synthesis .
Q & A
Q. What are the primary synthetic routes for preparing 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Miyaura borylation, where a halogenated aromatic precursor (e.g., 3-chloro-5-fluoro-4-methoxybromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key parameters include:
Q. How is this compound characterized to confirm structural integrity?
Standard characterization methods include:
Q. What are its primary applications in organic synthesis?
This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, essential in medicinal chemistry and materials science. For example:
- Pharmaceutical intermediates : Coupling with heteroaryl halides to introduce fluorinated, chlorinated, or methoxy-substituted aromatic motifs .
- Polymer synthesis : Incorporation into conjugated polymers for optoelectronic materials via iterative cross-coupling .
Advanced Research Questions
Q. How do substituents (Cl, F, OMe) influence reactivity in cross-coupling reactions?
The electronic and steric effects of substituents significantly impact coupling efficiency:
- Chlorine (Cl) : Electron-withdrawing effect activates the boronate toward transmetallation but may reduce oxidative addition rates with electron-rich catalysts.
- Fluorine (F) : Enhances stability against protodeboronation but can sterically hinder coupling at the ortho position .
- Methoxy (OMe) : Electron-donating effect slows transmetallation; however, steric shielding from the methoxy group improves selectivity in meta-substituted products .
Optimization Tip : Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance and improve yields .
Q. What challenges arise in purifying this compound, and how are they addressed?
Key challenges :
- Hydrolytic instability : Boronate esters degrade in protic solvents or moisture. Use anhydrous conditions and silica gel with low water activity during chromatography .
- Co-elution with byproducts : Pinacol byproducts (e.g., diols) may co-elute. Gradient elution (hexane → hexane/EtOAc 9:1) effectively separates these .
Validation : Monitor purity via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and ¹¹B NMR to detect hydrolyzed boronic acid impurities .
Q. How can its stability under varying conditions be systematically analyzed?
Design a stability study with the following parameters:
| Condition | Protocol | Analysis |
|---|---|---|
| Thermal | Heat at 50°C in DMF for 24h | HPLC to monitor decomposition (%) |
| Oxidative | Expose to 3% H₂O₂ in THF | ¹¹B NMR to detect B-O bond cleavage |
| Hydrolytic | Stir in H₂O/THF (1:1) for 12h | LC-MS for boronic acid formation |
| Light exposure | UV irradiation (254 nm) in acetonitrile | UV-Vis spectroscopy for absorbance shifts |
Findings : Fluorine and methoxy substituents enhance oxidative stability but increase susceptibility to hydrolysis compared to non-halogenated analogs .
Q. What strategies mitigate protodeboronation during coupling reactions?
Protodeboronation is minimized by:
Q. How is computational modeling applied to predict reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
